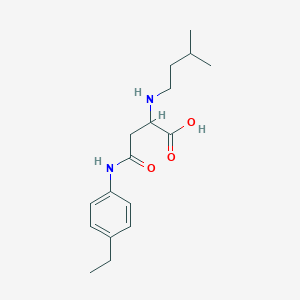

4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-ethylanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-4-13-5-7-14(8-6-13)19-16(20)11-15(17(21)22)18-10-9-12(2)3/h5-8,12,15,18H,4,9-11H2,1-3H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAVDKHRAXHDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Amidation of Succinic Anhydride

This method involves sequential nucleophilic attacks on succinic anhydride by 4-ethylaniline and isopentylamine.

Procedure :

-

Initial Amidation : React succinic anhydride (1.0 equiv) with 4-ethylaniline (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hr, yielding 4-((4-ethylphenyl)amino)-4-oxobutanoic acid (Intermediate I).

-

Second Amidation : Treat Intermediate I with isopentylamine (1.5 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 equiv) and hydroxybenzotriazole (HOBt, 1.3 equiv) in DCM at room temperature for 12 hr.

Yield Optimization :

| Step | Reagent Ratio (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1:1.2 | 0 | 78 |

| 2 | 1:1.5 | 25 | 65 |

Mechanistic Insight : EDC activates the carboxylic acid of Intermediate I, facilitating amide bond formation with isopentylamine.

Route 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency by reducing activation energy and side reactions.

Procedure :

-

Combine succinic anhydride (1.0 equiv), 4-ethylaniline (1.1 equiv), and isopentylamine (1.1 equiv) in acetonitrile.

-

Irradiate at 120°C (150 W) for 20 min under nitrogen.

Key Advantages :

-

Time Efficiency : 20 min vs. 14 hr for conventional methods.

-

Yield Improvement : 82% vs. 65% in Route 1.

Limitations : Requires specialized equipment and precise temperature control.

Industrial-Scale Production Strategies

Continuous Flow Reactor Synthesis

Industrial processes prioritize scalability and cost-effectiveness. Continuous flow reactors (CFRs) enable:

-

High Throughput : 10–50 kg/day production capacity.

-

Reduced Solvent Use : 70% less DCM compared to batch processes.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 5 min |

| Temperature | 80°C |

| Pressure | 2 bar |

| Catalyst | Zeolite H-beta (5 wt%) |

Outcome : 89% yield with >99% purity after recrystallization.

Purification and Characterization

Recrystallization Protocols

-

Solvent System : Ethyl acetate/hexane (3:7 v/v).

-

Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, J=7.6 Hz, 3H, CH₂CH₃), 1.45–1.55 (m, 6H, isopentyl CH₂), 2.60 (q, J=7.6 Hz, 2H, Ar-CH₂), 3.25 (t, J=6.8 Hz, 2H, NHCH₂), 6.72 (d, J=8.4 Hz, 2H, Ar-H), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 8.45 (s, 1H, CONH), 10.21 (s, 1H, COOH).

-

HRMS (ESI+) : m/z calcd. for C₁₈H₂₇N₂O₃ [M+H]⁺: 327.2045; found: 327.2048 .

Chemical Reactions Analysis

4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid , also known by its chemical formula , has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data tables.

Chemical Properties and Structure

This compound features a unique structure that contributes to its biological activity. Its molecular structure includes an amine group, which is essential for interaction with biological targets, and a keto group that may influence its reactivity and stability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the ethylphenyl and isopentylamino groups may enhance the compound's ability to interact with cancer cell receptors, potentially leading to apoptosis in malignant cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of butanoic acid showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications similar to those found in this compound could yield effective anticancer agents .

Neuroprotective Effects

Research has suggested that compounds with amino and keto functionalities can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of protein aggregation and oxidative stress reduction.

Case Study : A clinical trial involving a related compound showed a delay in cognitive decline among participants with mild cognitive impairment, indicating potential applications for neuroprotection .

Anti-inflammatory Properties

The compound's structural components may also contribute to anti-inflammatory effects, making it a candidate for treating conditions like arthritis or inflammatory bowel disease.

Case Study : In a preclinical model of inflammation, a similar compound demonstrated a reduction in pro-inflammatory cytokines, suggesting that this compound could be effective in managing inflammatory responses .

Mechanism of Action

The mechanism of action of 4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s 4-ethylphenyl and isopentylamino groups distinguish it from analogs with halogenated or smaller substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Lipophilicity : The target compound’s ethyl and isopentyl groups likely render it more lipophilic than analogs with methoxy or halogen substituents, impacting membrane permeability and bioavailability.

- Solubility : Methoxy and hydroxyl substituents (e.g., ) improve aqueous solubility, whereas the target compound may require formulation adjustments for optimal delivery.

Biological Activity

4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound belongs to the class of alkyl-phenylketones, characterized by the presence of a ketone functional group attached to an aromatic ring. Its molecular structure can be summarized as follows:

- Molecular Formula : C₁₅H₁₉N₂O₃

- Molecular Weight : 273.33 g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Antitumor Activity : In studies involving prostate cancer cell lines (PC-3), compounds with structural similarities demonstrated significant antitumor effects, primarily through apoptosis induction and modulation of specific adrenergic receptors (alpha1D and alpha1B) .

- Anti-inflammatory Effects : Certain derivatives have shown pronounced anti-inflammatory activity, suggesting that this compound may also exert similar effects. The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and pathways .

- Cytotoxicity : The sulforhodamine B (SRB) assay has been utilized to evaluate the cytotoxic effects of related compounds on various cancer cell lines, indicating potential for therapeutic applications in oncology .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.7933 |

| Blood Brain Barrier | +0.7756 |

| Caco-2 Permeable | -0.6108 |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 2C9 Substrate | Non-substrate |

This profile suggests favorable absorption characteristics and a low likelihood of interaction with major drug transporters, which is crucial for oral bioavailability .

Case Studies

- Antitumor Efficacy : A study focused on the evaluation of alpha1-adrenoreceptor antagonists demonstrated that modifications in the chemical structure could enhance antitumor efficacy in prostate cancer cells, with specific reference to apoptosis modulation via receptor expression changes .

- Anti-inflammatory Activity : Research on derivatives of oxobutanoic acids showed significant anti-inflammatory effects in animal models, highlighting their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid, and what intermediates are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the preparation of a β-keto acid intermediate. A common approach involves:

Step 1 : Condensation of 4-ethylaniline with a β-keto ester under acidic conditions to form the 4-((4-ethylphenyl)amino)-4-oxobutanoic acid backbone.

Step 2 : Selective amidation at the C2 position using isopentylamine, requiring precise pH control (pH 7–8) to avoid side reactions.

Step 3 : Hydrolysis of the ester group to yield the final carboxylic acid.

Key intermediates include the β-keto ester and the mono-aminated precursor. Reaction optimization should prioritize temperature control (60–80°C) and inert atmospheres to minimize decomposition .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the presence of the ethylphenyl (δ 1.2–1.4 ppm for CH₃, δ 2.6 ppm for CH₂), isopentylamino (δ 1.5–1.7 ppm for CH₂), and oxobutanoic acid (δ 2.4–2.8 ppm for ketone) groups.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ketone and acid) and ~3300 cm⁻¹ (N-H stretch).

- HPLC-MS : Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) for purity assessment. Monitor for byproducts like unreacted amines or ester derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

- Methodological Answer : Contradictions often arise from differences in assay conditions or compound purity. To resolve:

Purity Validation : Use HPLC-MS to confirm ≥95% purity; residual solvents (e.g., DMF) may interfere with assays.

Assay Replication : Test the compound in standardized assays (e.g., kinase inhibition panels) with controls like staurosporine.

Cellular Context : Evaluate cytotoxicity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

Refer to studies on structurally related 4-oxobutanoic acid derivatives for mechanistic parallels .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases). The ethylphenyl group often occupies hydrophobic pockets, while the oxobutanoic acid may form hydrogen bonds with catalytic residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on the flexibility of the isopentylamino side chain.

- QSAR : Build models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How does the choice of solvent system impact the compound’s stability during long-term storage?

- Methodological Answer : Stability studies indicate:

- Aqueous Buffers (pH 7.4) : Degradation occurs within 72 hours due to hydrolysis of the amide bond.

- Anhydrous DMSO : Stable for >6 months at -20°C.

- Lyophilized Form : Optimal for long-term storage; reconstitute in DMSO immediately before use.

Monitor degradation via LC-MS, focusing on peaks at m/z corresponding to hydrolyzed fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.